molecular formula C₂₀H₂₆O₁₂ B1144816 Furaneol β-D-glucopyranoside Tetraacetate CAS No. 121063-57-8

Furaneol β-D-glucopyranoside Tetraacetate

Cat. No.: B1144816
CAS No.: 121063-57-8
M. Wt: 458.41
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Description

This compound is a glucopyranoside analogue and is a significant component found in strawberries, contributing to their characteristic aroma . Furaneol β-D-glucopyranoside Tetraacetate is known for its stability and is used in various applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furaneol β-D-glucopyranoside Tetraacetate typically involves the acetylation of Furaneol β-D-glucopyranoside. The process begins with the preparation of Furaneol β-D-glucopyranoside, which is then subjected to acetylation using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the complete acetylation of the hydroxyl groups .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Furaneol β-D-glucopyranoside Tetraacetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of Furaneol β-D-glucopyranoside, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Furaneol β-D-glucopyranoside Tetraacetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Furaneol β-D-glucopyranoside Tetraacetate involves its interaction with specific enzymes and receptors in biological systems. In plants, it is involved in the biosynthesis of aroma compounds through the action of enzymes such as quinone oxidoreductase. The compound’s acetyl groups play a crucial role in its stability and reactivity, influencing its interaction with molecular targets .

Comparison with Similar Compounds

Furaneol β-D-glucopyranoside Tetraacetate can be compared with other similar compounds such as:

    4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol): The parent compound, known for its strong caramel-like aroma.

    2,5-Dimethyl-4-methoxy-3(2H)-furanone (DMMF): A methyl ether derivative with similar aromatic properties.

    4-Hydroxy-5-methyl-3(2H)-furanone (HMF): Another furanone derivative with distinct chemical properties

This compound is unique due to its glucopyranoside structure, which enhances its stability and makes it suitable for various applications in different fields .

Properties

CAS No.

121063-57-8

Molecular Formula

C₂₀H₂₆O₁₂

Molecular Weight

458.41

Synonyms

2,5-Dimethyl-4-[(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)oxy]-3(2H)-furanone

Origin of Product

United States

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